6-Chloro-4,5-dimethylpyridin-3-amine
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Overview
Description
6-Chloro-4,5-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 4th and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 4,5-dimethylpyridin-3-amine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4,5-dimethylpyridin-3-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 4,5-Dimethylpyridine-3-carboxylic acid.
Reduction: 4,5-Dimethylpyridin-3-amine.
Scientific Research Applications
6-Chloro-4,5-dimethylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4,5-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4,5-dimethylpyridazin-3-amine
- 6-Chloro-N,N-dimethylpyridin-3-amine
- 5-Chloro-4,6-dimethylpyridin-3-amine
Uniqueness
6-Chloro-4,5-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-chloro-4,5-dimethylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-3-6(4)9/h3H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDHROORYWRKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437120 |
Source
|
Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147440-83-3 |
Source
|
Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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